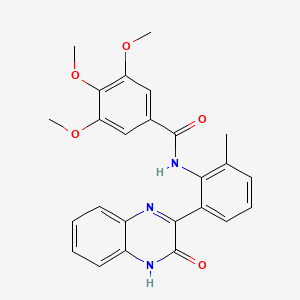

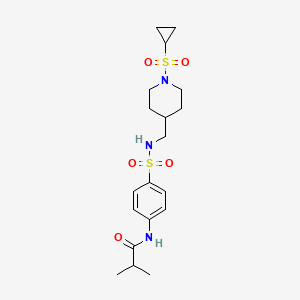

![molecular formula C14H17N3O3S2 B2372295 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865180-17-2](/img/structure/B2372295.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a type of heterocyclic compound. The presence of the allyl group and the sulfamoyl group suggest that it could have interesting chemical properties .

Molecular Structure Analysis

The compound likely has a conjugated system due to the presence of the allyl group and the benzo[d]thiazol-2(3H)-one group. This could result in interesting optical and electronic properties .Chemical Reactions Analysis

The allyl group in the compound could potentially undergo reactions typical of alkenes, such as addition reactions. The sulfamoyl group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s being studied. Some potential properties of interest could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

The compound has been synthesized as part of a study focused on new heterocyclic compounds. These compounds, incorporating a sulfamoyl moiety, have shown promising results in in vitro antibacterial and antifungal activities. This suggests its potential as an antimicrobial agent (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthesis and Analgesic Properties

Another study explored the synthesis of derivatives related to this compound, aiming to evaluate their potential analgesic properties. The research involved synthesizing a series of derivatives and testing their analgesic activity, indicating the compound's relevance in pain treatment research (Demchenko et al., 2018).

Intramolecular Participation in Reactivity

Research has also been conducted on the reactivity of carbenes and diazoalkanes bearing arylthio and allylthio groups. This research contributes to the understanding of the compound's behavior in various chemical reactions, which is essential for its application in synthetic chemistry (Ojima & Kondo, 1973).

Olefin Metathesis Catalysts

The compound has been studied in the context of ruthenium-based olefin metathesis catalysts. This research highlights its use in facilitating efficient benchmark olefin metathesis reactions, which are crucial in organic synthesis and industrial processes (Vougioukalakis & Grubbs, 2008).

Novel Synthesis Methods

Studies have also focused on novel methods for synthesizing related heterocyclic compounds, showcasing the compound's role in developing new synthetic pathways (Kim, Kim, & Park, 2002).

Mecanismo De Acción

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s being used as a drug, the mechanism would depend on the specific biological target. If it’s being used in a material or a chemical reaction, the mechanism would depend on the specific application .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its intended application. For example, if it’s being studied as a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, its efficacy in various disease models, and eventually clinical trials .

Propiedades

IUPAC Name |

2-methyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-4-7-17-11-6-5-10(22(15,19)20)8-12(11)21-14(17)16-13(18)9(2)3/h4-6,8-9H,1,7H2,2-3H3,(H2,15,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINPNVRHDSLSPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)

![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)

![3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2372224.png)

![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)

![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)

![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)